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Compound of Interest

Compound Name: 3-Cyano-2,6-difluorobenzoic acid

Cat. No.: B1465808 Get Quote

3-Cyano-2,6-difluorobenzoic acid (CAS No. 1314971-48-6) is a highly functionalized

aromatic compound that holds significant potential as a versatile building block in medicinal

chemistry and materials science.[1][2] Its structure is characterized by a benzoic acid core,

strategically substituted with two fluorine atoms and a cyano (nitrile) group. This unique

combination of electron-withdrawing groups imparts distinct electronic properties and steric

influences, making it an attractive starting point for the synthesis of complex molecular

architectures.[3]

The fluorine atoms can enhance metabolic stability, binding affinity, and membrane

permeability of derivative compounds, while the cyano and carboxylic acid groups offer multiple

reactive handles for diverse chemical transformations.[4] Understanding the fundamental

physical properties of this molecule is therefore a critical first step for any researcher aiming to

incorporate it into a synthetic workflow or drug discovery program.

This guide provides a comprehensive overview of the known and predicted physical properties

of 3-Cyano-2,6-difluorobenzoic acid. Recognizing that experimental data for this specific

molecule is limited in public literature, we will leverage data from structurally similar compounds

to provide reasoned estimations. More importantly, we will detail the robust experimental

methodologies required to determine these properties with high fidelity, empowering

researchers to validate these characteristics in their own laboratories.

Molecular Structure and Key Identifiers
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The precise arrangement of functional groups is fundamental to the molecule's reactivity and

physical behavior. The ortho-fluorine atoms flank the carboxylic acid, influencing its acidity and

conformation, while the meta-cyano group further withdraws electron density from the aromatic

ring.

Caption: Chemical Structure of 3-Cyano-2,6-difluorobenzoic acid.

Property Value Source

CAS Number 1314971-48-6 [1][2]

Molecular Formula C₈H₃F₂NO₂ [2]

Molecular Weight 183.12 g/mol [2]

MDL Number MFCD09907851 [1][2]

SMILES
O=C(O)C1=C(F)C=C(C#N)C=

C1F
[5]

InChI Key
JCPGMDKZYAHBAC-

UHFFFAOYSA-N
[6]

Physicochemical Properties: Knowns and
Predictions
Directly measured physical properties for 3-Cyano-2,6-difluorobenzoic acid are not widely

published. However, we can infer probable values by examining closely related analogs. The

data presented below is a combination of supplier information and predictions based on the

properties of 2,6-difluorobenzoic acid and 4-cyano-2,6-difluorobenzoic acid.
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Property Value (Predicted/Reported)
Rationale & Comparative
Insights

Appearance White to off-white solid
Typical for small aromatic

carboxylic acids.

Melting Point (°C) ~160-180 (Predicted)

2,6-Difluorobenzoic acid melts

at 157-161 °C.[7][8] The

addition of a polar cyano group

is expected to increase crystal

lattice energy, likely raising the

melting point.

Boiling Point (°C) >300 (Predicted)

The boiling point for the related

4-cyano-2,6-difluorobenzoic

acid is predicted to be 303.9

°C.[9] High boiling points are

characteristic of benzoic acids

due to strong intermolecular

hydrogen bonding.

Aqueous Solubility Poorly soluble (Predicted)

Aromatic carboxylic acids

generally have low water

solubility. The hydrophobic

benzene ring and the addition

of fluorine atoms counteract

the polarity of the acid and

nitrile groups. The log of water

solubility (log10WS) for 2,6-

difluorobenzoic acid is

calculated at -2.20.[10]

pKa ~1.5 - 2.0 (Predicted) The pKa of 2,6-difluorobenzoic

acid is predicted to be 2.34.[7]

The additional electron-

withdrawing cyano group at

the meta position in the target

molecule should further

stabilize the carboxylate anion,

making the acid stronger (i.e.,
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lowering the pKa). For

comparison, the predicted pKa

of 4-cyano-2,6-difluorobenzoic

acid is 1.68.[9]

LogP (Octanol/Water) ~1.5 - 2.0 (Predicted)

The calculated LogP for 2,6-

difluorobenzoic acid is 1.66.

[10] The cyano group will

slightly increase polarity, but

the overall molecule remains

moderately lipophilic, a key

consideration for drug

development.

Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. Based on

the functional groups present, the following spectral characteristics are expected.

¹H NMR: The spectrum will be complex due to ¹H-¹⁹F coupling. A single aromatic proton

signal is expected, appearing as a multiplet in the downfield region (δ 7.5-8.5 ppm). The

carboxylic acid proton will be a broad singlet, typically >10 ppm, and may be solvent-

dependent.

¹³C NMR: Approximately 8 distinct signals are anticipated. The carboxylic carbonyl carbon

will be significantly downfield (~160-170 ppm). The nitrile carbon will appear around 115-120

ppm. The aromatic carbons will resonate between ~110-165 ppm, with carbons directly

bonded to fluorine showing large C-F coupling constants.[11][12]

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, likely appearing

as a multiplet due to coupling with the aromatic proton.

Infrared (IR) Spectroscopy:

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-

bonded carboxylic acid.[13]
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C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹, typical for an aromatic

carboxylic acid.[13]

C≡N Stretch: A medium, sharp absorption in the 2220-2240 cm⁻¹ region.

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300

cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak (M+) in an ESI-negative mode would be

expected at m/z 182.01 [M-H]⁻. Key fragmentation would likely involve the loss of CO₂ (44

Da) and HCN (27 Da).

Core Experimental Protocols for Property
Determination
For researchers in drug development, rigorously determining these physical properties is non-

negotiable. The following sections detail gold-standard methodologies.

Melting Point Determination via Capillary Method
Causality: The melting point is a primary indicator of purity. A sharp melting range (e.g., <1 °C)

suggests a highly pure compound, while a broad or depressed range indicates the presence of

impurities that disrupt the crystal lattice. The chosen heating rate is a critical parameter; a slow

rate near the expected melting point is essential to allow for thermal equilibrium between the

sample and the heating block, ensuring an accurate reading.

Protocol:

Sample Preparation: Ensure the sample is completely dry by holding it under a high vacuum

for several hours. Grind the crystalline sample into a fine powder.

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small

amount of sample. Invert the tube and tap it gently on a hard surface or drop it down a long

glass tube to pack the sample tightly into the bottom. The packed sample height should be 2-

3 mm.
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Instrument Setup: Place the loaded capillary into the heating block of a calibrated digital

melting point apparatus.

Measurement:

Set a rapid heating ramp (10-20 °C/min) for an initial scout measurement to quickly

identify the approximate melting range.

Using a fresh sample, heat rapidly to ~20 °C below the scouted melting point.

Decrease the heating rate to 1-2 °C/min to allow for precise observation.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the last solid crystal melts (clear point). Report this as the melting

range.

Caption: Workflow for Capillary Melting Point Determination.

Thermodynamic Aqueous Solubility via Shake-Flask
Method (ICH Guideline)
Causality: This method is considered the gold standard because it measures the true

equilibrium solubility of a compound, a critical parameter for predicting oral bioavailability. By

agitating an excess of the solid compound in water over an extended period (24-72 hours), the

system reaches a steady state where the rate of dissolution equals the rate of precipitation.

Using a buffer is crucial as the solubility of an ionizable compound like a carboxylic acid is

highly pH-dependent. Analysis by a validated, specific method like HPLC prevents interference

from potential impurities or degradants.

Protocol:

System Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4

phosphate-buffered saline).

Sample Addition: Add an excess amount of solid 3-Cyano-2,6-difluorobenzoic acid to a

known volume of the buffer in a sealed, inert vial. "Excess" is confirmed by visually observing

undissolved solid at the end of the experiment.
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Equilibration: Place the vial in a shaker or rotator bath maintained at a constant temperature

(e.g., 25 °C or 37 °C) for at least 24 hours. A 48 or 72-hour time point is recommended to

ensure equilibrium has been reached.

Phase Separation: Allow the suspension to settle. Remove an aliquot of the supernatant and

filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

Quantification:

Dilute the filtered supernatant with a suitable mobile phase.

Analyze the concentration of the dissolved compound using a calibrated HPLC-UV

method.

Prepare a standard curve of the compound with known concentrations to ensure accurate

quantification.

Validation: The result is considered valid if the concentrations measured at two consecutive

time points (e.g., 24h and 48h) are within acceptable variance (<10%).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1465808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Add Excess Solid to
Buffered Aqueous Media

Equilibrate at Constant Temp
(e.g., 25°C) with Agitation

Calibrate HPLC with
Standard Curve

Quantify Concentration
via HPLC-UV

CalibrationSample at Time Points
(e.g., 24h, 48h)

Filter Supernatant
(0.22 µm)

Check for Equilibrium
(Conc_24h ≈ Conc_48h)

Report Solubility (mg/mL or µM)

Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Determination.
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Acidity Constant (pKa) Determination via Potentiometric
Titration
Causality: The pKa dictates the ionization state of a molecule at a given pH, which profoundly

impacts its solubility, permeability, and receptor binding. Potentiometric titration directly

measures this property by monitoring the change in pH as a strong base is added to a solution

of the acidic compound. For poorly soluble compounds, a co-solvent system is necessary to

dissolve the analyte, and the "apparent pKa" (pKa*) is measured. This value can then be

extrapolated back to a fully aqueous environment using methods like the Yasuda-Shedlovsky

plot, ensuring the clinical relevance of the data.

Protocol:

System Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, 10). Use a

jacketed titration vessel to maintain a constant temperature (e.g., 25 °C).

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent

system. For poorly soluble compounds, a co-solvent like methanol or DMSO mixed with

water is used. Sparge the solution with an inert gas (N₂ or Ar) to remove dissolved CO₂,

which can interfere with the measurement.

Titration:

Immerse the calibrated pH electrode and the tip of a calibrated automated burette

containing a standardized strong base (e.g., 0.1 M KOH).

Add the titrant in small, precise increments, allowing the pH reading to stabilize after each

addition.

Record the pH value versus the volume of titrant added.

Data Analysis:

Plot the titration curve (pH vs. volume). The pKa is the pH at the half-equivalence point

(where half of the acid has been neutralized).
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For higher accuracy, calculate the first derivative of the curve (dpH/dV); the peak of this

derivative plot indicates the equivalence point.

If a co-solvent was used, repeat the experiment at several different co-solvent ratios and

extrapolate to 0% co-solvent to determine the aqueous pKa.

Calibrate pH Electrode
& Titrator

Dissolve Compound
in Aqueous or Co-Solvent

(under N2)

Titrate with Standardized
Base (e.g., KOH)

Record pH vs. Titrant
Volume

Plot Titration Curve
& its Derivative

Determine Equivalence
Point & Half-Equivalence

Calculate pKa
(pH at half-equivalence)

Click to download full resolution via product page

Caption: Workflow for Potentiometric pKa Determination.

Relevance in Drug Discovery and Chemical
Synthesis
The trifecta of functional groups on 3-Cyano-2,6-difluorobenzoic acid makes it a valuable

precursor. The difluorophenyl moiety is a common feature in potent and selective enzyme

inhibitors and receptor antagonists. For instance, derivatives of 2,6-difluorobenzoic acid are

used in the development of RORγt inverse agonists for inflammatory diseases and as

agrochemicals.[8][14] The carboxylic acid can be converted into amides, esters, or other

functional groups, while the nitrile can be reduced to an amine or hydrolyzed to an amide,

providing avenues for extensive library synthesis and structure-activity relationship (SAR)

studies.

Safety and Handling
Hazard Classification: Irritant.[2]

Precautionary Statements: GHS statements indicate that this compound may cause an

allergic skin reaction (H317) and causes serious eye irritation (H319).[2]

Recommended PPE: Wear protective gloves, safety glasses with side shields, and a lab

coat. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry place in a tightly sealed container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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